molecular formula C16H18FN5O3 B2377564 8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 952821-94-2

8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2377564
CAS No.: 952821-94-2
M. Wt: 347.35
InChI Key: TZSKABNTFNXAKN-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C16H18FN5O3 and its molecular weight is 347.35. The purity is usually 95%.
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Biological Activity

The compound 8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide , identified by its CAS number 952821-94-2 , is a novel chemical entity with potential biological activity, particularly in the field of oncology. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Molecular Structure and Characteristics

PropertyValue
Common NameThis compound
CAS Number952821-94-2
Molecular FormulaC16H18FN5O3
Molecular Weight347.34 g/mol

The compound features a complex structure that includes a tetrahydroimidazo-triazine core and a fluorophenyl moiety, which are significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably, research focusing on similar derivatives has shown that compounds with a fluorophenyl substituent exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : The compound demonstrated dose-dependent inhibition of cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values were reported at approximately 2.96 µmol/L for MCF-7 and 0.80 µmol/L for MDA-MB-231 after 24 hours of treatment .
  • Induction of Apoptosis : Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase-dependent pathways. Increased levels of cleaved caspases (3, 7, 9) were observed following treatment, suggesting that it promotes intrinsic apoptotic signaling pathways .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound results in G2/M phase arrest in breast cancer cells, further contributing to its antiproliferative effects .

The biological mechanisms underlying the activity of this compound involve:

  • Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cancer cells, which is critical for triggering apoptosis.
  • Inhibition of Key Signaling Pathways : It has been shown to inhibit the Notch-AKT signaling pathway associated with cell survival and proliferation .

Study on Breast Cancer Cells

A study conducted on breast cancer cells assessed the efficacy of the compound in inhibiting tumor growth. The findings included:

  • Significant Cytotoxicity : The compound exhibited strong cytotoxic effects on multiple breast cancer cell lines.
  • Mechanistic Insights : It was found to activate apoptotic pathways while suppressing survival signaling cascades.

Comparison with Other Compounds

A comparative analysis with other fluorinated compounds revealed that this compound's unique structure contributes to its enhanced potency against specific cancer targets compared to other known agents like talazoparib (a PARP inhibitor) .

Properties

IUPAC Name

8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O3/c1-10(9-25-2)18-14(23)13-15(24)22-8-7-21(16(22)20-19-13)12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSKABNTFNXAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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